5-Chloro-2-methylthiazolo[5,4-b]pyridine
Description
5-Chloro-2-methylthiazolo[5,4-b]pyridine is a bicyclic heterocyclic compound featuring a thiazole (B1198619) ring fused to a pyridine (B92270) ring. This specific molecular architecture places it within the larger family of thiazolopyridines. The molecule is characterized by a chlorine atom at the 5th position and a methyl group at the 2nd position, which influence its chemical properties and reactivity. It is recognized as a valuable building block in the synthesis of more complex chemical entities.
Below is a table summarizing the key chemical properties of this compound.
| Property | Value |
| CAS Number | 109202-21-3 |
| Molecular Formula | C₇H₅ClN₂S |
| Molecular Weight | 184.65 g/mol |
| SMILES Code | CC1=NC2=CC=C(Cl)N=C2S1 |
| Primary Classification | Heterocyclic Building Block |
| Data sourced from multiple references. guidechem.combldpharm.com |
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-methyl-[1,3]thiazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c1-4-9-5-2-3-6(8)10-7(5)11-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKHWZUBIKKZEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547793 | |
| Record name | 5-Chloro-2-methyl[1,3]thiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109202-21-3 | |
| Record name | 5-Chloro-2-methyl[1,3]thiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 5 Chloro 2 Methylthiazolo 5,4 B Pyridine
Nucleophilic Substitution Reactions on the Pyridine (B92270) and Thiazole (B1198619) Moieties
The thiazolopyridine core, particularly when substituted with a halogen, is susceptible to nucleophilic attack. The electron deficiency of the pyridine ring facilitates the displacement of leaving groups, allowing for the introduction of a variety of functional groups.
Investigation of Halogen Displacement Reactions (e.g., Chlorine at Position 5)
The chlorine atom at the 5-position of the thiazolo[5,4-b]pyridine (B1319707) ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-withdrawing effect of the fused pyridine ring's nitrogen atom, which stabilizes the Meisenheimer intermediate formed during the substitution process. A range of nucleophiles, including amines, thiols, and alkoxides, can displace the chloride ion, providing a convenient route to a diverse array of 5-substituted derivatives.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, have emerged as powerful tools for the functionalization of 5-Chloro-2-methylthiazolo[5,4-b]pyridine. These methods offer a broader substrate scope and milder reaction conditions compared to traditional SNAr reactions. For instance, the Buchwald-Hartwig amination allows for the formation of C-N bonds with a variety of primary and secondary amines, while the Suzuki coupling enables the introduction of aryl, heteroaryl, or alkyl groups via C-C bond formation. nih.govresearchgate.net
Research on the closely related 2,4-dichloropyridines has shown that site-selectivity in palladium-catalyzed cross-couplings can be controlled by the choice of ligand. nih.gov While halides adjacent to the nitrogen are typically more reactive, the use of sterically hindered N-heterocyclic carbene ligands can promote reaction at the C4 position. nih.gov This suggests that selective functionalization of dihalo-thiazolopyridines could also be achievable.
Table 1: Examples of Halogen Displacement Reactions
| Nucleophile | Reagent/Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Amines | Pd Catalyst/Ligand | Toluene | 80-120 | 5-Amino-2-methylthiazolo[5,4-b]pyridine derivatives | Varies | |
| Thiols | Sodium Hydride | DMF | 25-80 | 5-Thioether-2-methylthiazolo[5,4-b]pyridine derivatives | Varies | |
| Boronic Acids | Pd Catalyst/Base | Dioxane | 80-110 | 5-Aryl-2-methylthiazolo[5,4-b]pyridine derivatives | Varies | nih.govresearchgate.net |
Reactivity at Sulfur and Nitrogen Heteroatoms
The sulfur and nitrogen atoms within the thiazolopyridine core also exhibit characteristic reactivity. The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to protonation and alkylation. pharmaguideline.com Oxidation of the nitrogen atom to form an N-oxide is also a known transformation for thiazole systems. wikipedia.org The resulting N-oxides can then be utilized in further functionalization reactions. chem-soc.si
The sulfur atom in the thiazole ring can participate in oxidation reactions, leading to the formation of sulfoxides and sulfones. It can also act as a coordination site for metal catalysts, influencing the outcome of catalytic reactions. While the sulfur atom's lone pairs contribute to the aromaticity of the thiazole ring, they are generally less nucleophilic than the pyridine nitrogen.
Oxidation and Reduction Chemistry of the Fused Ring System
The fused ring system of this compound can undergo both oxidation and reduction reactions, leading to a variety of derivatives with modified electronic and steric properties.
Selective Oxidation of the Thiazole Sulfur Atom
The sulfur atom in the thiazole ring can be selectively oxidized to form the corresponding sulfoxide and sulfone. Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be employed for this transformation. The oxidation state of the sulfur atom can significantly influence the biological activity and physical properties of the molecule. The formation of sulfoxides introduces a chiral center at the sulfur atom.
In a related system, the oxidation of 2-phenylthiazolo[5,4-b]pyridine with 3-chloroperoxybenzoic acid (m-CPBA) resulted in the exclusive formation of the pyridine N-oxide, indicating that the pyridine nitrogen is more susceptible to oxidation than the thiazole sulfur under these conditions. researchgate.net This suggests that the choice of oxidant and reaction conditions is crucial for achieving selective S-oxidation.
Reductive Transformations Leading to Hydrogenated Derivatives
The thiazolopyridine ring system can be reduced to its corresponding hydrogenated derivatives. Catalytic hydrogenation is a common method for this transformation, typically employing catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. actascientific.com This reaction can lead to the saturation of the pyridine ring, affording tetrahydrothiazolopyridine derivatives.
Furthermore, the chloro-substituent at the 5-position can be removed via hydrodehalogenation under catalytic hydrogenation conditions. This provides a route to 2-methylthiazolo[5,4-b]pyridine. The choice of catalyst and reaction conditions can allow for selective reduction of either the pyridine ring or the chloro group. Reductive amination is another pathway to produce amine-substituted derivatives. nih.gov Stronger reducing agents like lithium aluminum hydride have also been reported to reduce the compound.
Table 2: Potential Reductive Transformations
| Reagent/Catalyst | Solvent | Product |
|---|---|---|
| H₂, Pd/C | Ethanol (B145695)/Methanol | 2-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-b]pyridine |
| H₂, Pd/C, base | Ethanol/Methanol | 2-Methylthiazolo[5,4-b]pyridine |
| Lithium Aluminum Hydride | Anhydrous Ether | Reduced derivatives |
Electrophilic Aromatic Substitution Patterns on the Thiazolopyridine Core
Electrophilic aromatic substitution (EAS) on the thiazolopyridine core is generally challenging due to the electron-deficient nature of the pyridine ring. The pyridine nitrogen deactivates the ring towards electrophilic attack. pharmaguideline.com Consequently, harsh reaction conditions are often required for EAS reactions on pyridine and its fused derivatives.
For thiazole itself, electrophilic substitution, such as halogenation and sulfonation, typically occurs at the C5 position. pharmaguideline.com The presence of an electron-donating group at the C2 position can facilitate this attack. pharmaguideline.com However, in the fused this compound system, the deactivating effect of the pyridine ring is expected to dominate.
Reactions such as nitration and Friedel-Crafts acylation are generally difficult to achieve on unsubstituted pyridine. wikipedia.org While there is limited specific data on the EAS reactions of this compound, it is anticipated that any substitution would require forcing conditions and would likely be directed by the existing substituents and the inherent electronic properties of the fused ring system. The formation of a 5-nitrothiazolo derivative as a byproduct in some synthetic routes suggests that nitration might be possible under specific conditions, although this is likely an undesired side reaction.
Ring-Opening and Rearrangement Processes of the Thiazolopyridine System
The fused heterocyclic structure of this compound, while possessing a degree of aromatic stability, is susceptible to specific ring-opening and rearrangement reactions under certain conditions. These transformations are of significant interest as they can lead to the formation of novel chemical entities with different structural and electronic properties. The reactivity is primarily centered around the thiazole ring, which can undergo cleavage, and the potential for the entire thiazolopyridine system to rearrange upon exposure to energy sources like heat or light.
Hydrolytic Cleavage of the Thiazole Ring
The thiazole ring within the thiazolo[5,4-b]pyridine scaffold can be susceptible to hydrolytic cleavage, leading to a complete breakdown of this part of the heterocyclic system. Research has demonstrated that the hydrolysis of the parent compound, 2-methylthiazolo[5,4-b]pyridine, results in the opening of the thiazole ring to form 3-acetamido-2(1H)-pyridinethione.
This transformation represents a significant structural alteration, converting the fused bicyclic system into a substituted monocyclic pyridine derivative. The reaction involves the cleavage of the C-S and C-N bonds within the thiazole ring. While the specific influence of the 5-chloro substituent on the rate and mechanism of this hydrolytic cleavage has not been extensively detailed in the available literature, it is plausible that its electron-withdrawing nature could impact the electron density of the thiazolopyridine system and, consequently, its susceptibility to nucleophilic attack by water or hydroxide ions.
The general mechanism for such a hydrolysis, particularly under basic conditions, would likely involve the initial nucleophilic attack at the C2 carbon of the thiazole ring, which is rendered electrophilic by the adjacent nitrogen and sulfur atoms. This would be followed by a series of bond cleavages and rearrangements, ultimately leading to the observed product.
Table 1: Hydrolytic Cleavage of 2-Methylthiazolo[5,4-b]pyridine
| Starting Material | Product | Reaction Type |
| 2-Methylthiazolo[5,4-b]pyridine | 3-Acetamido-2(1H)-pyridinethione | Hydrolytic ring opening |
Further research is required to elucidate the precise conditions (e.g., pH, temperature) and the detailed mechanistic pathway for the hydrolytic cleavage of this compound.
Photochemical and Thermal Rearrangements
The thiazolopyridine system, like many other heterocyclic compounds, has the potential to undergo rearrangements when subjected to photochemical or thermal energy. These reactions can lead to isomeric structures through the migration of atoms or groups within the molecule.
Photochemical Rearrangements:
For thiazoles, photochemical isomerization is a known process that can lead to the formation of isothiazoles or other rearranged products. Proposed mechanisms for such rearrangements often involve high-energy intermediates. One plausible pathway is the formation of a "Dewar" thiazole, a valence isomer, through an electrocyclic reaction. This intermediate could then rearrange to a more stable isomeric form. Another potential mechanism involves the cleavage of the thiazole ring to form transient species like thioketone-azirine intermediates, which can then cyclize in a different manner to yield a rearranged product.
The presence of the fused pyridine ring and the chloro and methyl substituents would undoubtedly influence the photochemistry of the molecule, affecting its absorption spectrum, the stability of excited states, and the feasibility of different rearrangement pathways.
Thermal Rearrangements:
Similarly, specific data on the thermal rearrangements of this compound is scarce. However, thermal treatment of heterocyclic compounds can induce various transformations, including ring-opening, ring-closing, and sigmatropic rearrangements. For the thiazolo[5,4-b]pyridine system, it is conceivable that at elevated temperatures, ring cleavage of the thiazole moiety could occur, potentially leading to the formation of reactive intermediates that could then rearrange to form more thermally stable isomers.
The likelihood and nature of any thermal rearrangement would be highly dependent on the temperature, the presence of catalysts, and the specific substitution pattern on the heterocyclic core.
Table 2: Potential Rearrangement Pathways for Thiazolopyridine Systems
| Reaction Type | Energy Source | Potential Intermediates | Potential Products |
| Photochemical Rearrangement | UV/Visible Light | Dewar Thiazole, Thioketone-Azirine | Isomeric Thiazolopyridines, other rearranged heterocycles |
| Thermal Rearrangement | Heat | Ring-opened intermediates | Thermodynamically more stable isomers |
It is important to note that the pathways described above are based on the general reactivity of related heterocyclic systems and require specific experimental or computational studies on this compound for confirmation.
Design and Synthesis of Structurally Modified 5 Chloro 2 Methylthiazolo 5,4 B Pyridine Derivatives
Strategic Diversification at the Methyl and Chloro Substituent Positions
The functionalization of the 5-Chloro-2-methylthiazolo[5,4-b]pyridine core at its existing substituent points—the 2-methyl and 5-chloro positions—is a primary strategy for fine-tuning its molecular properties. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have proven invaluable for this purpose. youtube.comyoutube.com These reactions allow for the introduction of a wide array of functional groups, enabling a systematic investigation of electronic and steric effects.
One of the most powerful techniques employed is the Suzuki cross-coupling reaction, which facilitates the formation of carbon-carbon bonds. mdpi.com For instance, the chloro group at the 5-position can be replaced with various aryl or heteroaryl moieties by coupling with the corresponding boronic acids. Similarly, while direct modification of the 2-methyl group is less common, analogous scaffolds can be built from precursors that already incorporate diverse substituents at this position. For example, a common synthetic route involves the reaction of an appropriately substituted chloronitropyridine with a thioamide, which allows for significant variation at the 2-position of the resulting thiazolopyridine ring. chemicalbook.comresearchgate.net
Introduction of Electron-Donating and Electron-Withdrawing Groups
The electronic nature of the substituents on the thiazolopyridine ring system plays a critical role in its reactivity and potential as a scaffold in various chemical applications. The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) allows for the modulation of the electron density across the heterocyclic system.
Research has demonstrated the synthesis of numerous derivatives incorporating such groups. For example, in the development of c-KIT inhibitors, a thiazolo[5,4-b]pyridine (B1319707) scaffold was functionalized with a variety of carboxylic acids and isocyanates, leading to amides and ureas with diverse electronic properties. nih.gov A key synthetic step involved a Suzuki cross-coupling to attach a nitrophenyl group, which was subsequently reduced to an aniline derivative. This aniline served as a handle for introducing further modifications. nih.govresearchgate.net Among the synthesized compounds, the introduction of a 3-(trifluoromethyl)phenyl group—a potent electron-withdrawing group—was found to result in moderate enzymatic inhibitory activity. nih.gov The presence of an EWG on an aryl ring attached to a heterocyclic core generally leads to higher yields in certain coupling reactions due to the increased electrophilicity of the associated carbonyl carbon. beilstein-journals.org Conversely, electron-donating groups can decrease this electrophilicity, sometimes resulting in lower reaction yields. beilstein-journals.org
Below is a table summarizing examples of derivatives synthesized with various electronic groups.
| Derivative Class | Substituent Example | Electronic Nature | Synthetic Method Highlight |
| Amide Derivative | 3-(Trifluoromethyl)phenyl | Electron-Withdrawing | Amide formation from an aniline precursor. nih.gov |
| Sulfonamide Derivative | 2,4-Difluorophenyl | Electron-Withdrawing | Suzuki coupling followed by sulfonamide formation. nih.gov |
| Pyridyl Derivative | 2-Methoxypyridine | Electron-Donating | Suzuki coupling with a boronic ester. nih.gov |
| Phenyl Derivative | 2-Methyl-5-nitrophenyl | Electron-Withdrawing | Suzuki cross-coupling. nih.gov |
Steric Effects of Substituents on Molecular Conformation
The size and spatial arrangement of substituents—their steric properties—can significantly influence the three-dimensional shape, or conformation, of the thiazolopyridine molecule. While specific conformational analysis studies on this compound are not extensively detailed in the reviewed literature, established principles of conformational analysis can be applied. nih.gov
The thiazolopyridine core is a planar bicyclic system. The introduction of bulky substituents, particularly at positions adjacent to the ring fusion, can force the molecule to adopt non-planar conformations to alleviate steric strain. This strain arises from non-bonded interactions between atoms that are forced into close proximity. libretexts.org For instance, replacing the chloro group at position 5 with a large aryl group via a cross-coupling reaction could lead to restricted rotation around the newly formed single bond, potentially creating stable rotational isomers (atropisomers) if the ortho-positions of the new aryl group are also substituted. mdpi.com
The stability of a particular conformation is often determined by the energetic cost of these steric interactions. In related disubstituted ring systems, the conformation that places the bulkiest substituent in a position with minimal interaction with neighboring groups is generally the most stable. libretexts.org In the context of thiazolopyridine derivatives, a bulky group at the 2- or 5-position could influence how the molecule interacts with other molecules, such as reactants or biological targets, by sterically shielding certain faces or regions of the heterocyclic core. While computational methods like DFT calculations can predict low-energy conformations and rotational barriers, detailed experimental studies using techniques like 2D EXSY NMR spectroscopy would be required to fully characterize the conformational dynamics of sterically hindered this compound derivatives. mdpi.com
Isosteric and Skeletal Modifications in Thiazolopyridine Scaffolds
Isosteric replacement and skeletal modification are advanced strategies in chemical design that involve substituting atoms or groups of atoms within a core scaffold to create new, but structurally related, heterocyclic systems. This approach is used to alter properties like reactivity, solubility, and metabolic stability while retaining key structural features.
Synthesis and Characterization of Isothiazolo[5,4-b]pyridine Analogs
An isosteric modification of the thiazolo[5,4-b]pyridine system involves rearranging the heteroatoms in the five-membered ring to form the isomeric isothiazolo[5,4-b]pyridine scaffold. In this arrangement, the nitrogen and sulfur atoms of the thiazole (B1198619) ring are swapped.
The synthesis of this ring system has been successfully investigated. A common approach involves the construction of the isothiazole ring onto a pre-existing pyridine (B92270) core. For example, synthetic routes have been developed that start from isoxazolopyridine-4-thiols. Cleavage of the N–O bond in these precursors yields key hydroxy derivatives, which can then be converted into dichloroisothiazolopyridines. These dichloro intermediates serve as versatile platforms for introducing further functionalization, ultimately leading to a range of 3-methylisothiazolo-[5,4-b]- and -[4,5-c]-pyridine derivatives. The structures of these novel compounds are typically confirmed using 1H NMR spectroscopy.
Exploration of Thiadiazolo[5,4-b]pyridine and Other Fused Heterocycles
Further skeletal modifications involve replacing the thiazole ring with other five-membered heterocycles, such as a thiadiazole ring. The synthesis of fused thiadiazole systems is an active area of research. For example, a one-pot reaction has been developed for the synthesis of 4,7-dihydro- nih.govrhhz.netccspublishing.org.cnthiadiazolo[5,4-b]pyridine-6-carboxamides. This method involves the condensation of 5-amino- nih.govrhhz.netccspublishing.org.cnthiadiazole with various aromatic aldehydes and acetoacetanilides in glacial acetic acid, producing the target compounds in moderate to good yields. While this yields a dihydrogenated version of the scaffold, it demonstrates a viable pathway to this fused ring system.
Another related strategy involves the condensation of 1,2,5-thiadiazole-3,4-diamine with reagents like oxalyl chloride to form a rhhz.netccspublishing.org.cndmed.org.uathiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. mdpi.com Although this results in a pyrazine ring instead of a pyridine ring, the fundamental synthetic logic of building a six-membered ring onto a pre-existing thiadiazole is a key concept that can be adapted for the synthesis of other fused heterocycles. These examples highlight the ongoing exploration of synthetic routes to novel fused systems based on the thiazolopyridine template.
Structure-Reactivity Relationships in Substituted Thiazolopyridines
The relationship between the chemical structure of a molecule and its reactivity (Structure-Reactivity Relationship, SRR) is a fundamental concept in chemistry. In the context of substituted thiazolopyridines, SRR studies investigate how modifications to the scaffold influence its chemical behavior, often using biological activity as a sensitive probe of molecular interactions.
The electronic properties of substituents have a profound impact on reactivity. As demonstrated in the synthesis of various thiazolo[5,4-b]pyridine derivatives, groups that alter the electron density on the heterocyclic rings can influence the molecule's ability to participate in reactions. For instance, the introduction of a sulfonamide functionality and electron-withdrawing groups like 2,4-difluorophenyl has been shown to be critical for the potent inhibitory activity of certain thiazolo[5,4-b]pyridines against PI3Kα kinase. nih.gov This enhanced activity is attributed to the stabilization of charged interactions within the enzyme's ATP-binding pocket. nih.gov
The table below summarizes findings from structure-activity relationship (SAR) studies, which are a subset of SRR, on thiazolo[5,4-b]pyridine derivatives developed as kinase inhibitors. The biological activity (IC50) is a direct reflection of the molecule's reactivity and interaction with its biological target.
| Compound Scaffold | Substituent Modification | Effect on Biological Activity (Reactivity) | Target | IC50 / GI50 |
| Thiazolo[5,4-b]pyridine | Addition of 3-(trifluoromethyl)phenyl group (EWG) | Moderate inhibitory activity | c-KIT | 9.87 µM nih.gov |
| Thiazolo[5,4-b]pyridine | Addition of 2,4-difluorophenyl sulfonamide (EWG) | Potent inhibitory activity | PI3Kα | 3.6 nM nih.gov |
| Thiazolo[5,4-b]pyridine | Functionalization at the 6-position | Shown to be a viable strategy for developing novel inhibitors | c-KIT | 1.15 µM (for lead compound 6r) nih.gov |
These studies illustrate that strategic modifications to the this compound scaffold can precisely control its reactivity. Both electronic and steric factors are key determinants in the design of new derivatives with tailored chemical properties. The functionalization at different positions of the thiazolo[5,4-b]pyridine core, such as the 5- and 6-positions, has been successfully explored to develop potent kinase inhibitors. nih.gov This underscores the versatility of the scaffold and the importance of understanding its structure-reactivity relationships for future chemical design.
Computational and Theoretical Investigations of 5 Chloro 2 Methylthiazolo 5,4 B Pyridine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are instrumental in providing a detailed picture of the electronic landscape of a molecule. These methods allow for the determination of various electronic properties that govern a molecule's stability, reactivity, and spectroscopic behavior.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) has become a important tool for investigating the ground state properties of molecular systems. While specific DFT studies exclusively focused on 5-Chloro-2-methylthiazolo[5,4-b]pyridine are not extensively detailed in the provided search results, the general applicability of DFT allows for the prediction of key parameters. These would include optimized molecular geometry (bond lengths and angles), charge distribution, and dipole moment. Such calculations would provide a foundational understanding of the molecule's intrinsic stability and its potential for intermolecular interactions.
Frontier Molecular Orbital Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, thus indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.com
The interaction and energy gap between the HOMO and LUMO are critical in determining the reactivity of a molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the nitrogen atoms in the pyridine (B92270) and thiazole (B1198619) rings, as well as the sulfur atom, would likely be the primary sites for nucleophilic attack (electron donation), as indicated by the location of the HOMO. Conversely, the LUMO would likely be distributed over the aromatic system, with potential electrophilic sites influenced by the electron-withdrawing chlorine atom. A theoretical understanding of the HOMO and LUMO energies can be correlated with experimental reactivity, as demonstrated in the development of the Mayr equation which links nucleophilicity and electrophilicity to these orbital energies. pku.edu.cn
Table 1: Predicted Frontier Molecular Orbital Properties (Note: The following data is illustrative and would require specific DFT calculations for this compound to be validated.)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital; indicates potential for electron donation. |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; indicates potential for electron acceptance. |
| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. |
Reaction Mechanism Elucidation and Transition State Analysis
Computational methods are invaluable for mapping out the intricate details of chemical reaction mechanisms. By calculating the potential energy surface of a reaction, researchers can identify transition states, which are the high-energy intermediates that connect reactants and products. This analysis provides insights into the feasibility and kinetics of a reaction.
For this compound, computational studies could elucidate the mechanisms of various reactions it undergoes, such as nucleophilic substitution at the chlorine-bearing carbon. Theoretical calculations can help predict the activation energies for different reaction pathways, thereby explaining observed product distributions. For instance, in the synthesis of derivatives, understanding the transition states of Suzuki cross-coupling reactions involving the thiazolo[5,4-b]pyridine (B1319707) scaffold can aid in optimizing reaction conditions. nih.gov
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. Conformational analysis, a key aspect of molecular modeling, involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies.
For a relatively rigid molecule like this compound, the number of low-energy conformers is expected to be limited. However, computational modeling can precisely determine the preferred geometry and identify any potential for rotational isomerism, for example, around the bond connecting a substituent to the thiazolo[5,4-b]pyridine core. This information is crucial for understanding how the molecule fits into the active site of a biological target. Molecular docking studies, a form of molecular modeling, have been used to predict the binding mode of thiazolo[5,4-b]pyridine derivatives within the ATP binding pocket of kinases like PI3K and c-KIT, highlighting key hydrogen bonding and hydrophobic interactions. nih.govnih.gov
In Silico Design Principles for Chemical Libraries in Materials Science
In silico design, or computer-aided design, is increasingly used to guide the synthesis of new molecules with desired properties. In materials science, this approach can be used to design chemical libraries of compounds with specific electronic or optical properties.
For this compound, computational screening could be employed to predict how modifications to its structure would affect properties relevant to materials science. For example, by systematically altering substituents on the thiazolo[5,4-b]pyridine core, one could computationally explore the impact on the HOMO-LUMO gap, which is related to the material's color and conductivity. This allows for the rational design of new derivatives for applications in areas such as organic electronics.
Spectroscopic Property Prediction and Validation
Computational chemistry can be a powerful tool for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions can aid in the interpretation of experimental spectra and the confirmation of molecular structures.
For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts, which could then be compared with experimental data for structural verification. nih.gov Similarly, the calculation of vibrational frequencies can help in assigning the peaks observed in an experimental IR spectrum. nih.gov While specific computational studies on the spectroscopic properties of the title compound were not found in the search results, the methodologies are well-established and routinely applied in chemical research.
Advanced Materials Applications of 5 Chloro 2 Methylthiazolo 5,4 B Pyridine Derivatives
Development of Organic Electronic Materials
Charge Transport Properties in Molecular Devices
There is a lack of published research specifically investigating the charge transport properties of molecular devices based on 5-Chloro-2-methylthiazolo[5,4-b]pyridine derivatives. Theoretical studies and experimental data on parameters such as charge carrier mobility, ionization potential, and electron affinity for this specific class of compounds are needed to assess their potential for applications in organic field-effect transistors (OFETs) and other electronic components.
Semi-Conducting and Conducting Polymer Incorporations
The incorporation of the this compound moiety into semi-conducting and conducting polymers is a theoretical possibility. The reactive chlorine atom could serve as a handle for polymerization reactions, such as cross-coupling reactions, to create conjugated polymers. However, there are no detailed reports on the synthesis, characterization, and electronic properties of such polymers. Research in this area would need to focus on overcoming potential synthetic challenges and evaluating the resulting polymers' conductivity, bandgap, and performance in electronic devices.
Photonic and Optical Material Properties
The photophysical properties of organic molecules are central to their use in applications like organic light-emitting diodes (OLEDs) and optical sensors. While some thiazole-containing compounds exhibit interesting luminescent and chromic behaviors, specific data for this compound derivatives is not extensively documented.
Luminescence and Fluorescence Characteristics
Detailed studies on the luminescence and fluorescence characteristics of this compound derivatives are not available in the public domain. To evaluate their potential for photonic applications, research would need to be conducted to determine key parameters such as absorption and emission spectra, quantum yields, and excited-state lifetimes. The influence of different substituents on these properties would be a critical area of investigation.
Photochromic and Electrochromic Material Development
The development of photochromic and electrochromic materials based on this compound is a speculative area. While the thiazolo[5,4-b]pyridine (B1319707) core could potentially be integrated into molecular systems that change color in response to light or an electric field, there is no current research to support this. Foundational studies would be required to explore the feasibility of inducing reversible structural changes in derivatives of this compound.
Role as Versatile Building Blocks in Supramolecular Chemistry and Polymer Science
The structure of this compound suggests its potential as a versatile building block. The nitrogen atoms in the pyridine (B92270) and thiazole (B1198619) rings can act as hydrogen bond acceptors or coordination sites for metal ions, making them candidates for the construction of supramolecular assemblies. The chlorine atom provides a reactive site for covalent modification and incorporation into larger polymeric structures. However, the realization of this potential is contingent on future research efforts. There are currently no published examples of supramolecular structures or polymers explicitly derived from this compound for materials applications.
Future Research Perspectives and Emerging Areas in Thiazolopyridine Chemistry
Exploration of Novel and Sustainable Synthetic Methodologies
The future of synthesizing 5-Chloro-2-methylthiazolo[5,4-b]pyridine and its analogs is increasingly focused on green and sustainable chemistry principles. Researchers are actively seeking to replace harsh reagents, minimize waste, and improve energy efficiency.
Catalyst-Free and Flow Chemistry Approaches: A significant trend is the move towards catalyst-free reactions and the adoption of continuous flow systems. nih.gov For instance, sequential multi-component reactions can be performed in ethanol (B145695) under catalyst-free conditions, offering a straightforward one-pot operation with simple workups. nih.gov Continuous flow reactors, such as microfluidic channels, allow for precise temperature control, which can reduce the decomposition of intermediates and enhance the purity of the final product.
Green Catalysis: The development of novel catalytic systems is another promising avenue. Molybdenum-catalyzed selective oxidation of thiols using hydrogen peroxide or air as the oxidant represents a green protocol for forming sulfur-sulfur bonds, a key step in some heterocyclic syntheses. rsc.org The use of heterogeneous catalysts, such as nano-SiO2, is also being explored to facilitate reactions and simplify catalyst recovery and reuse. nih.gov
Multicomponent Reactions (MCRs): MCRs are a powerful tool in sustainable synthesis as they allow for the construction of complex molecules like thiazolopyridines from simple starting materials in a single step, thereby reducing the number of synthetic operations and the amount of waste generated. nih.govtandfonline.com
Future research in this area will likely focus on combining these strategies to develop highly efficient, scalable, and environmentally benign syntheses of thiazolopyridine derivatives.
Investigation of Unconventional Reactivity Patterns
While the fundamental reactivity of the thiazolopyridine core is relatively well-understood, there is growing interest in exploring its unconventional reactivity patterns to access novel chemical space.
Unusual Rearrangements: Studies on related thiazolopyridine isomers have revealed unexpected rearrangements. For example, the reaction of a 1,4-zwitterion derived from 4,5-dimethylthiazole (B1345194) with 3-formylchromones can lead to an unusual rearrangement to form thiazolo[3,2-a]pyridine derivatives. researchgate.net At higher temperatures, an unexpected 1,2-aroyl migration has been observed. researchgate.net Investigating whether this compound can undergo similar or other novel rearrangements under specific conditions could lead to the discovery of new synthetic pathways and molecular scaffolds.
Domino Reactions: The development of new domino reactions involving the thiazolopyridine core is a key area of future research. nih.gov These reactions, where multiple bond-forming events occur in a single synthetic operation, can lead to the rapid assembly of complex polycyclic structures. nih.gov
Cycloaddition Reactions: The potential of transiently formed, reactive intermediates of thiazolopyridines to participate in inter- and intramolecular cycloaddition reactions is another area ripe for exploration. researchgate.net This could provide access to novel fused and spirocyclic systems with interesting three-dimensional structures.
By delving into these less-explored areas of reactivity, chemists can unlock new possibilities for derivatizing the this compound scaffold and creating molecules with unique properties.
Integration into Advanced Functional Materials Systems and Nanotechnology
The unique properties of thiazolopyridines make them attractive candidates for incorporation into advanced functional materials and nanotechnological applications. tandfonline.comresearchgate.net
Organic Electronics: Thiazolopyridine derivatives have found applications in semiconductor and photographic materials. tandfonline.comresearchgate.net The electron-rich nature of the thiazolopyridine ring system, combined with the ability to tune its electronic properties through substitution, makes it a promising building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Future work could involve the synthesis and evaluation of polymers and small molecules containing the this compound core for these applications.
Nanomedicine and Drug Delivery: The fusion of a thiazole (B1198619) and a pyridine (B92270) ring results in a system that can be considered a "privileged structure" in medicinal chemistry, in part due to its structural mimicry of purine (B94841) bases. dmed.org.ua Small molecules like thiazolopyridines, typically with a size under 500 Daltons, can translocate through cell membranes to interact with intracellular targets. nih.gov This property makes them suitable for development as targeted therapies. Furthermore, these compounds could be functionalized and attached to nanoparticles to create targeted drug delivery systems. nih.gov For example, they could be conjugated to gold nanoparticles for combined photothermal and chemical cancer therapy. nih.gov
Sensors: The ability of the thiazolopyridine scaffold to interact with various ions and molecules through its nitrogen and sulfur heteroatoms makes it a candidate for use in chemical and biological sensors. By incorporating this moiety into larger systems, such as polymers or onto the surface of nanomaterials, it may be possible to create highly sensitive and selective sensors for environmental or diagnostic purposes. mdpi.com
The integration of this compound and its derivatives into these advanced technologies represents a significant and exciting frontier in materials science and nanotechnology.
Q & A
Q. What are the common synthetic routes for 5-Chloro-2-methylthiazolo[5,4-b]pyridine, and how are reaction conditions optimized?
Synthesis typically involves cyclization reactions between 2-aminopyridine derivatives and reagents like phosphorus oxychloride or thiourea to form the thiazolo-pyridine core. Key steps include controlling temperature (e.g., 80–120°C) and stoichiometric ratios to minimize side products. Continuous flow systems with automated parameter control (temperature, pressure) improve reproducibility and yield . Purification via silica gel chromatography or recrystallization is standard, with solvent selection (e.g., ethanol/water) critical for purity .
Q. How can spectroscopic techniques characterize structural features of this compound?
- 1H/13C NMR : Identify substituents (e.g., methyl, chloro groups) via chemical shifts (e.g., methyl at δ ~2.5 ppm, aromatic protons at δ 7–9 ppm) and coupling patterns .
- IR Spectroscopy : Detect functional groups like C-S (600–700 cm⁻¹) and C-Cl (550–750 cm⁻¹) bonds .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
Q. What safety protocols are essential for handling this compound in the lab?
Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential respiratory hazards. Store in airtight containers at 0–4°C to prevent degradation. Emergency measures include rinsing exposed areas with water and consulting SDS documentation for specific antidotes .
Q. What are the typical reactivity patterns of the thiazolo[5,4-b]pyridine core?
The chloro and methyl substituents enable nucleophilic substitution (e.g., replacing Cl with amines) and cross-coupling reactions (Suzuki, Buchwald-Hartwig). The sulfur atom in the thiazole ring participates in oxidation (e.g., to sulfoxides) and coordination with metal catalysts .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective functionalization of this compound?
- Catalyst Selection : Palladium catalysts (e.g., Pd/C, Pd(OAc)₂) with ligands like XPhos enhance cross-coupling efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility for SNAr reactions, while toluene is ideal for Pd-mediated couplings .
- Temperature Gradients : Stepwise heating (e.g., 25°C → 80°C) minimizes decomposition during multi-step syntheses .
Q. How should researchers address contradictions in reported biological activity data for thiazolo-pyridine derivatives?
Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm target engagement. Compare pharmacokinetic parameters (e.g., LogP, solubility) across studies, as bioavailability differences may explain discrepancies. Computational docking (e.g., AutoDock Vina) can validate binding modes .
Q. What strategies are effective for modifying substituents to enhance the compound’s bioactivity?
- Electron-Withdrawing Groups : Introduce nitro or trifluoromethyl groups to improve electrophilicity for covalent inhibitor design .
- Steric Shielding : Bulkier substituents (e.g., tert-butyl) at the 2-position reduce metabolic oxidation .
- Pro-drug Approaches : Mask polar groups (e.g., carboxylic acids) with ester linkages to enhance membrane permeability .
Q. How does computational modeling aid in predicting the stability of this compound under varying pH conditions?
Density Functional Theory (DFT) calculations predict protonation states and hydrolysis susceptibility. Molecular dynamics simulations (AMBER, GROMACS) model degradation pathways in aqueous environments. Adjusting pH (e.g., buffered solutions at pH 6–8) can stabilize the compound during storage .
Q. What analytical methods resolve co-eluted impurities during HPLC purification?
- Gradient Elution : Adjust acetonitrile/water ratios (e.g., 30% → 70% over 20 min) to separate structurally similar byproducts .
- Tandem Mass Spectrometry (LC-MS/MS) : Identify impurities via fragmentation fingerprints .
- Preparative TLC : Use silica plates with fluorescent indicators for rapid impurity isolation .
Methodological Notes
- Data Validation : Cross-reference NMR shifts with predicted values (ChemDraw) and published spectra .
- Contradiction Resolution : Replicate experiments under standardized conditions (e.g., fixed catalyst loading, solvent batch) .
- Safety Compliance : Regularly update SDS files and conduct risk assessments for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
